molecular formula C19H22ClN5O B2567386 N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide CAS No. 2034362-37-1

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide

Cat. No.: B2567386
CAS No.: 2034362-37-1
M. Wt: 371.87
InChI Key: NPCVAYFUBGTPPH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a cyclopropylpyridazinyl group, and a piperazinyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the acetamide backbone: This can be achieved by reacting 2-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the piperazine ring: The intermediate product can be reacted with piperazine under reflux conditions to form the piperazinylacetamide.

    Cyclopropylpyridazinyl group attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(4-methylpyridazin-3-yl)piperazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]acetamide

Uniqueness

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide is unique due to the presence of the cyclopropyl group, which may impart distinct steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-15-3-1-2-4-17(15)21-19(26)13-24-9-11-25(12-10-24)18-8-7-16(22-23-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCVAYFUBGTPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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